D-Fructose-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Fructose-d, commonly known as D-fructose, is a ketohexose and one of the most important monosaccharides in nature. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. D-fructose is the sweetest naturally occurring sugar and is found in honey, fruits, and root vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-fructose can be synthesized through the isomerization of D-glucose. This process involves the enzyme glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose under specific conditions. The reaction typically occurs at a pH of 7-8 and a temperature of 60-70°C .

Industrial Production Methods

Industrial production of D-fructose often involves the hydrolysis of sucrose, which yields an equimolar mixture of D-glucose and D-fructoseAnother common method is the enzymatic conversion of glucose in high-fructose corn syrup production .

Chemical Reactions Analysis

Types of Reactions

D-fructose undergoes several types of chemical reactions, including:

Oxidation: D-fructose can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.

Reduction: It can be reduced to form sugar alcohols such as sorbitol.

Isomerization: D-fructose can be isomerized to D-glucose under basic conditions.

Common Reagents and Conditions

Oxidation: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst like nickel is used.

Isomerization: Basic conditions using sodium hydroxide or potassium hydroxide are employed.

Major Products

Oxidation: 5-Hydroxymethylfurfural (HMF)

Reduction: Sorbitol

Isomerization: D-glucose

Scientific Research Applications

D-fructose has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its impact on human health, particularly in relation to diabetes and obesity.

Industry: Utilized in the production of high-fructose corn syrup, a common sweetener in the food industry

Mechanism of Action

D-fructose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage .

Comparison with Similar Compounds

Similar Compounds

D-glucose: An aldohexose and the most abundant monosaccharide in nature.

D-galactose: An aldohexose found in milk and dairy products.

Uniqueness

D-fructose is unique among these hexoses due to its ketohexose structure, which allows it to participate in different chemical reactions compared to aldohexoses. It is also the sweetest naturally occurring sugar, making it highly desirable in the food industry .

Properties

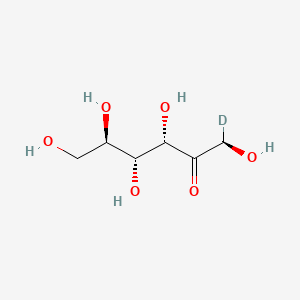

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6- |

InChI Key |

BJHIKXHVCXFQLS-KWZZJJANSA-N |

Isomeric SMILES |

[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)